molecular formula C15H19N5O7S B165932 Cinosulfuron CAS No. 94593-91-6

Cinosulfuron

Cat. No.: B165932
CAS No.: 94593-91-6
M. Wt: 413.4 g/mol
InChI Key: WMLPCIHUFDKWJU-UHFFFAOYSA-N
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Properties

IUPAC Name

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O7S/c1-24-8-9-27-10-6-4-5-7-11(10)28(22,23)20-13(21)16-12-17-14(25-2)19-15(18-12)26-3/h4-7H,8-9H2,1-3H3,(H2,16,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLPCIHUFDKWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058220
Record name Cinosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94593-91-6
Record name Cinosulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94593-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinosulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094593916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinosulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(2-methoxyethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINOSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53HYL452SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of cinosulfuron?

A1: this compound inhibits the enzyme acetolactate synthase (ALS) [, , , , ], also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants [, ].

Q2: What are the downstream effects of ALS inhibition by this compound?

A2: Blocking ALS disrupts protein synthesis and cell division, ultimately leading to the death of susceptible plants [, , ].

Q3: Does this compound affect all plant species equally?

A3: No, this compound exhibits selectivity, primarily affecting a wide range of broadleaf weeds and some grasses in rice fields [, , , , ]. Its impact varies among rice cultivars, with some like 'Calrose,' 'Dasukei,' 'Hwajinhyeo,' and 'Milyang 105' showing significant growth inhibition, while others like 'Daeseongbyeo,' 'Iri 371,' 'Jangseongbyeo,' 'Taebaegbyeo,' and 'IR 74' exhibiting no inhibition [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H17N5O7S, and its molecular weight is 411.4 g/mol.

Q5: Does this compound readily bind to soil particles?

A5: this compound shows a reduced affinity for soil surfaces, indicated by its low Freundlich coefficient (Kf) of 0.87 [].

Q6: What factors influence this compound adsorption in soil?

A6: Soil organic matter (SOM), pH, and total carbon content (TOC) significantly influence this compound adsorption []. A negative correlation was observed between adsorption distribution coefficient and SOM (r=-1) while a positive correlation was observed with pH and TOC (r=1 for both) [].

Q7: Does this compound pose a significant risk to groundwater contamination?

A7: While this compound's low soil affinity suggests a potential leaching risk, its rapid dissipation in flooded paddy field conditions, likely involving microbial degradation, minimizes this risk [].

Q8: Does light affect the degradation of this compound?

A8: Yes, non-UV light can influence the degradation rate of this compound. One study observed a significantly slower transformation rate (14%) under light compared to dark conditions [].

Q9: Has resistance to this compound been reported in weeds?

A9: Yes, resistance to this compound, and other sulfonylurea herbicides, has been reported in various weed species, including smallflower umbrella sedge (Cyperus difformis) [], ricefield bulrush (Schoenoplectus mucronatus) [], and Monochoria vaginalis []. This resistance is often linked to alterations in the ALS enzyme, rendering the herbicide ineffective [, ].

Q10: What are the implications of cross-resistance to other ALS-inhibiting herbicides?

A10: Cross-resistance poses a significant challenge for weed management, as resistant biotypes might tolerate multiple herbicides with the same mode of action [, ]. This necessitates alternative strategies, such as herbicide rotations or mixtures with herbicides possessing different modes of action [, , ].

Q11: How are this compound residues in various matrices analyzed?

A11: Several methods exist for this compound analysis, including:

  • SPE-HPLC: This method involves extracting residues with methanol, cleaning them up using solid-phase extraction (SPE) cartridges, and analyzing them using high-performance liquid chromatography (HPLC) with a UV detector [, ].
  • UPLC-Orbitrap MS: This technique combines ultrahigh-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (Orbitrap MS) for multi-residue pesticide analysis, including this compound, in complex matrices like vegetables [].

Q12: What are some important parameters considered in validating analytical methods for this compound?

A12: Validation of analytical methods, such as those mentioned above, includes assessing:

  • Accuracy: How closely the measured value agrees with the true value of the analyte [, , ].
  • Precision: The degree of agreement among repeated measurements, often expressed as relative standard deviation (RSD) [, , ].
  • Specificity: The ability of the method to differentiate and quantify the target analyte (this compound) in the presence of other components in the sample matrix [].

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